![molecular formula C18H20N4O4 B14147461 diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate CAS No. 75953-40-1](/img/structure/B14147461.png)
diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate is a complex organic compound with the molecular formula C18H20N4O4 and a molecular weight of 356.381 . It contains multiple functional groups, including aromatic rings, carbamates, and an azo group, making it a versatile compound in various chemical reactions .
Méthodes De Préparation
The synthesis of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves several steps. One common method includes the reaction of 4-[(E)-phenyldiazenyl]benzene-1,3-diamine with diethyl carbonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. Major products formed from these reactions include nitro compounds, amines, and halogenated derivatives.
Applications De Recherche Scientifique
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form active amines, which can then interact with biological targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate can be compared with other similar compounds, such as:
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,4-diyl}biscarbamate: Similar structure but different positioning of the carbamate groups.
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,2-diyl}biscarbamate: Different positioning of the carbamate groups.
This compound: Different substituents on the aromatic ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
75953-40-1 |
|---|---|
Formule moléculaire |
C18H20N4O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
ethyl N-[3-(ethoxycarbonylamino)-4-phenyldiazenylphenyl]carbamate |
InChI |
InChI=1S/C18H20N4O4/c1-3-25-17(23)19-14-10-11-15(16(12-14)20-18(24)26-4-2)22-21-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,19,23)(H,20,24) |
Clé InChI |
QKYSZQMDKOEQAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


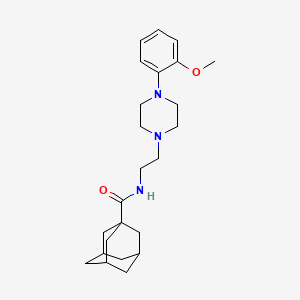
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
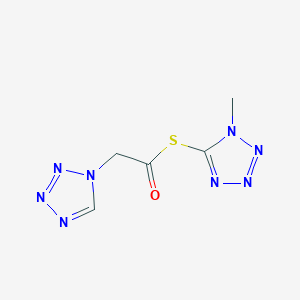
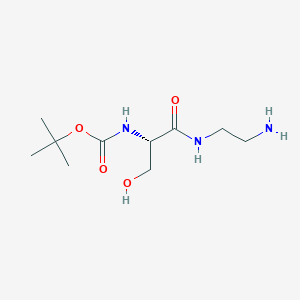
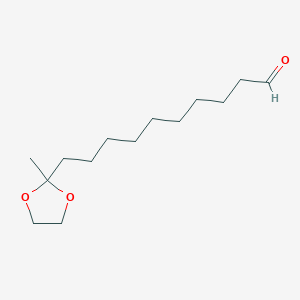
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
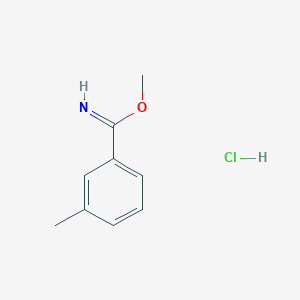
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)



